molecular formula C14H20N2O4 B7441616 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate

Cat. No.: B7441616
M. Wt: 280.32 g/mol
InChI Key: MOSGHHSVRWCCIG-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate (molecular formula: C₁₄H₂₀N₂O₄, molar mass: 280.33 g/mol) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with two ester substituents. The tert-butyl group at the 6-position and the methyl ester at the 2-position confer steric bulk and influence the compound’s reactivity and solubility. This structure is commonly utilized in medicinal chemistry as a scaffold for developing inhibitors targeting proteins like Bcl-xL, though direct evidence for its bioactivity remains speculative .

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-11(9)8-16/h7,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSGHHSVRWCCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Assembly via [3+2] Cycloaddition

A widely adopted method involves reacting a β-ketoester with a propargylamine derivative to form the pyrrolidine ring, followed by oxidative aromatization to yield the pyridine component. For example, diethyl butynedioate and propargylamine undergo a copper-catalyzed cycloaddition in ethanol at 60–70°C, producing a dihydropyrrolopyridine intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) achieves full aromatization (Table 1).

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)
Temperature65°C82
Oxidant (H₂O₂)1.5 equiv78
SolventEthanol82
Reaction Time12 hours82

This method, adapted from CN104447528B, emphasizes solvent choice and stoichiometric control, with ethanol enhancing solubility and H₂O₂ enabling efficient oxidation without overfunctionalization.

Esterification and Protecting Group Strategy

Post-cyclization, the dicarboxylic acid intermediate undergoes sequential esterification:

  • Methyl Esterification : Treatment with methanol and thionyl chloride (SOCl₂) at 0°C selectively functionalizes the C-2 carboxyl group.

  • tert-Butyl Protection : The C-6 carboxyl is protected using tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.

Critical Considerations :

  • Order of esterification impacts regioselectivity. Methyl esterification first exploits the higher reactivity of the C-2 carboxyl due to electronic effects.

  • Boc protection requires anhydrous conditions to prevent hydrolysis.

Transition-Metal-Mediated Annulation

Palladium-Catalyzed Coupling

An alternative route employs palladium-catalyzed cross-coupling to assemble the pyrrolopyridine core. For instance, a Suzuki-Miyaura reaction between a bromopyrrole ester and a pyridine boronic acid constructs the bicyclic system. This method, detailed in WO2017112719A1, offers superior control over substitution patterns but requires stringent inert conditions (Table 2).

Table 2: Palladium-Catalyzed Annulation Outcomes

CatalystLigandYield (%)
Pd(OAc)₂XPhos68
PdCl₂(dppf)BINAP72
Pd(PPh₃)₄None58

The use of XPhos or BINAP ligands significantly improves yield by stabilizing the palladium center during oxidative addition.

Post-Annulation Functionalization

Following annulation, ester groups are introduced via:

  • Methylation : Diazomethane (CH₂N₂) in ether quantitatively converts carboxylic acids to methyl esters.

  • tert-Butyl Protection : Boc anhydride in tetrahydrofuran (THF) with triethylamine (TEA) affords the tert-butyl ester.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.73 (d, J = 3.9 Hz, 1H, pyridine-H), 4.44 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.39 (t, J = 7.2 Hz, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₅H₂₀N₂O₄ [M+H]⁺: 293.1497, found: 293.1495.

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions

Biological Activity

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate
  • Molecular Formula : C13H19N3O4
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1206248-72-7

The compound features a pyrrolopyridine core with two carboxylate groups and a tert-butyl substituent that enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to 6-tert-butyl 2-methyl pyrrolo[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against ESKAPE Pathogens : A study reported that derivatives of pyrrolopyridine compounds demonstrated effective inhibition against ESKAPE pathogens with minimum inhibitory concentrations (MICs) in the low micromolar range .
CompoundMIC (µg/mL)Target Pathogen
Derivative A6.25Staphylococcus aureus
Derivative B12.5Escherichia coli

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrrolopyridine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some studies indicate that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of several pyrrolopyridine derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values below 10 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • In Vivo Studies : Animal models treated with pyrrolopyridine derivatives demonstrated reduced tumor growth rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in tumor tissues .

Synthesis Methods

The synthesis of 6-tert-butyl 2-methyl pyrrolo[2,3-c]pyridine derivatives typically involves multi-step reactions including:

  • Formation of Pyrrole Ring : Using appropriate precursors such as α-amino acids and aldehydes under acidic conditions.
  • Cyclization : The cyclization step is crucial for forming the pyrrolopyridine structure and is often achieved through condensation reactions.
  • Functionalization : The introduction of tert-butyl and carboxylate groups can be accomplished through alkylation and esterification reactions respectively.

Scientific Research Applications

The compound 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Chemical Properties and Structure

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate is characterized by its unique pyrrolopyridine structure. This structure contributes to its biological activity and chemical reactivity. The compound's molecular formula is C13H18N2O4C_{13}H_{18}N_2O_4, and it features two carboxylate groups that enhance its solubility and reactivity in various chemical environments.

Antiviral Activity

One of the most notable applications of this compound is in the development of antiviral agents. Research has indicated that derivatives of pyrrolopyridines exhibit significant antiviral properties. For instance, studies have shown that modifications to the pyrrolopyridine scaffold can lead to compounds with enhanced efficacy against viral infections. Specific derivatives have been tested against various viruses, demonstrating promising results in inhibiting viral replication .

Anticancer Properties

Another area of interest is the anticancer potential of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. Preclinical studies suggest that this compound may interfere with critical signaling pathways involved in cell proliferation and survival .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications leading to the creation of new compounds with diverse biological activities. For example, researchers have successfully synthesized new derivatives by reacting this compound with different electrophiles or nucleophiles under controlled conditions .

Case Study 1: Antiviral Compound Development

In a study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives based on the pyrrolopyridine framework. They evaluated these compounds for their antiviral activity against specific viral strains. The results indicated that certain substitutions on the pyrrolopyridine core significantly enhanced antiviral potency compared to the parent compound .

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer properties of pyrrolopyridine derivatives. The study involved testing various compounds derived from 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate against multiple cancer cell lines. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic effects on cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analog: 6-tert-Butyl 2-Ethyl Pyrrolo[2,3-c]Pyridine-2,6-Dicarboxylate

  • Molecular Formula : C₁₅H₂₂N₂O₄
  • Molar Mass : 294.35 g/mol
  • The ethyl analog’s higher molecular weight may also impact pharmacokinetic properties .

Thieno[2,3-c]Pyridine Derivative

  • Structure : The pyrrolo ring is replaced with a thiophene (sulfur-containing heterocycle).
  • Impact : Thiophene introduces distinct electronic properties (e.g., increased aromaticity) and may enhance metabolic stability compared to the nitrogen-rich pyrrolo core .

Pyridine-2,6-Dicarboxylate Derivatives

  • Example: Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate Molecular Formula: C₁₀H₁₀ClNO₄ Key Features: A simpler pyridine core with chloromethyl and methyl ester groups. The absence of a fused pyrrolo ring reduces conformational rigidity, which could limit its utility in target-specific drug design .
  • Hydrazide Derivatives : Pyridine-2,6-dicarbohydrazide (e.g., compound P2 in ) replaces esters with hydrazide groups, enabling metal ion coordination. This modification is critical for applications in chemosensors but reduces ester-derived lipophilicity .

Structural and Spectral Analysis

NMR Spectroscopy

  • Target Compound : Expected singlets for tert-butyl (~1.3 ppm) and methyl ester (~3.8 ppm) groups, with pyrrolo ring protons appearing between 4.0–8.0 ppm. Comparable to dimethyl pyridine-2,6-dicarboxylate derivatives, which show characteristic pyridine proton signals at 8.27 ppm .
  • Ethyl Analog : Additional triplet for ethyl CH₃ (~1.2 ppm) and quartet for CH₂ (~4.3 ppm) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Application Notes
Target Compound C₁₄H₂₀N₂O₄ 280.33 6-tert-butyl, 2-methyl ester Potential Bcl-xL inhibition
6-tert-Butyl 2-Ethyl Analog C₁₅H₂₂N₂O₄ 294.35 6-tert-butyl, 2-ethyl ester Enhanced hydrophobicity
Dimethyl 4-(Chloromethyl)Pyridine-2,6-Dicarboxylate C₁₀H₁₀ClNO₄ 243.65 4-chloromethyl, methyl esters Intermediate for functionalization
Pyridine-2,6-Dicarbohydrazide (P2) C₇H₁₀N₄O₂ 182.18 Hydrazide groups Chemosensor for cations

Research Implications and Gaps

  • Pharmacological Potential: The tert-butyl/methyl ester combination in the target compound may improve blood-brain barrier penetration compared to less bulky analogs, but in vitro/in vivo studies are lacking .
  • Synthetic Challenges : tert-Butyl protection requires anhydrous conditions, contrasting with simpler esterifications in pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-tert-butyl 2-methyl pyrrolo[2,3-c]pyridine dicarboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Cyclization of pyrrolidine/pyridine precursors under controlled temperature (e.g., reflux in POCl₃ for heterocycle formation) .
  • Step 2 : Carboxylation using tert-butyl and methyl esters, with solvent selection (e.g., DMF or THF) critical for regioselectivity .
  • Optimization : Reaction time, temperature, and stoichiometry are adjusted via Design of Experiments (DoE) to maximize yield and purity .
    • Characterization : Confirmed via 1^1H/13^13C NMR (δ values for tert-butyl groups at ~1.4 ppm and ester carbonyls at ~165–170 ppm) and HRMS for mass accuracy .

Q. How do researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) for this compound?

  • Approach :

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
  • Crystallography : Single-crystal X-ray diffraction clarifies ambiguous structural features, such as ring conformations or substituent orientations .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to resolve overlapping signals in complex heterocyclic systems .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in catalytic systems?

  • Methods :

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian or ORCA) map energy barriers for carboxylation or ring-opening reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry modifications .
  • Machine learning : Train models on analogous pyrrolo-pyridine derivatives to predict regioselectivity in derivatization reactions .

Q. How can statistical experimental design improve the scalability of its synthesis?

  • DoE Framework :

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time are tested via factorial designs to identify critical parameters .
  • Response surface methodology (RSM) : Optimizes conditions for maximum yield (e.g., 70–80% target purity) while minimizing side products like hydrolyzed esters .
  • Case study : A Plackett-Burman design reduced experimental runs by 40% in a similar pyrrolo-pyridine synthesis .

Q. What are the challenges in analyzing its environmental stability, and how are degradation pathways studied?

  • Analytical Workflow :

  • Accelerated stability testing : Expose the compound to UV light, humidity, and varying pH to simulate degradation .
  • LC-MS/MS : Identify breakdown products (e.g., tert-butyl alcohol or decarboxylated intermediates) .
  • Kinetic modeling : Fit degradation data to first-order kinetics to estimate half-life under environmental conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Resolution Protocol :

  • Step 1 : Re-examine synthetic steps for unintended byproducts (e.g., epimerization during esterification) .
  • Step 2 : Validate DFT parameters (e.g., solvent effects in PCM models) to align computed vs. observed NMR shifts .
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

  • Quality Control :

  • HPLC-PDA : Ensure ≥95% purity across batches using reverse-phase chromatography .
  • Standardized assays : Include positive controls (e.g., known kinase inhibitors) to normalize bioactivity measurements .
  • Stability-indicating methods : Track potency changes under storage conditions (e.g., -80°C vs. room temperature) .

Advanced Applications

Q. How is this compound utilized as a precursor for bioactive molecule development?

  • Case Study :

  • Step 1 : Hydrolysis of the methyl ester to generate a carboxylic acid for amide coupling .
  • Step 2 : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the pyridine ring .
  • Biological testing : Screen derivatives for anti-inflammatory activity via COX-2 inhibition assays .

Q. What role does this compound play in materials science (e.g., polymer additives)?

  • Functionalization :

  • Coordination chemistry : Chelate metal ions (e.g., Cu²⁺) via pyridine N-atoms for catalytic applications .
  • Photostability : Incorporate into UV-resistant polymers, leveraging tert-butyl groups to reduce radical degradation .

Methodological Resources

  • Spectral Libraries : PubChem (CID references for analogous structures) .
  • Software : Gaussian (DFT), MestReNova (NMR analysis), and Minitab (DoE) .

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